molecular formula C9H7BF3NO2 B7954787 [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid

[2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7954787
M. Wt: 228.97 g/mol
InChI Key: ICSHWIQASSMPMT-UHFFFAOYSA-N
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Description

[2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate complex.

    Reduction: The cyanomethyl group can be reduced to form the corresponding amine or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, amines, aldehydes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for forming carbon-carbon bonds .

Biology and Medicine: Its boronic acid group can interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and receptors. The cyanomethyl and trifluoromethyl groups further enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the cyanomethyl and trifluoromethyl groups, resulting in different reactivity and binding properties.

    [4-(Trifluoromethyl)phenyl]boronic acid: Similar structure but lacks the cyanomethyl group, affecting its chemical behavior and applications.

    [2-(Cyanomethyl)phenyl]boronic acid: Lacks the trifluoromethyl group, leading to differences in reactivity and binding affinity.

Uniqueness: The presence of both cyanomethyl and trifluoromethyl groups in [2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid imparts unique chemical properties, including enhanced reactivity and binding affinity. These features make it a valuable reagent in various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-(cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3NO2/c11-9(12,13)7-2-1-6(3-4-14)8(5-7)10(15)16/h1-2,5,15-16H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHWIQASSMPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)CC#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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